[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride
Overview
Description
“[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C15H20ClNO . It has a molecular weight of 265.78 . This compound is used in scientific research and its unique properties make it suitable for various applications, including drug synthesis, organic chemistry, and material.
Molecular Structure Analysis
The InChI code for “[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride” is 1S/C15H19NO.ClH/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16;/h4-9H,2-3,10-11,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride” include its molecular weight (265.78) and its molecular formula (C15H20ClNO) .Scientific Research Applications
1. Regenerative Labeling of Saccharides
[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride has been utilized in the development of a simple method for regenerative labeling of saccharides. This method employs (naphth-2-ylmethoxy)amine or N-methyl-(naphth-2-ylmethoxy)amine for optically responsive labeling, facilitating the separation of labeled saccharides. The labeled saccharides can be reverted to their original form through a one-pot hydrogenolysis–hydrolysis process, indicating the significance of the naphthylmethyl group in this reaction (Wen, Hsu, Chen, & Fang, 2013).
2. Synthesis of Phosphoramidite Ligands
In the field of organic synthesis, [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride has been applied in the scalable synthesis protocols for phosphoramidite (Feringa) ligands. These ligands are important in asymmetric catalysis and are synthesized using a variety of starting materials including naphthyl derivatives (Smith, Mans, RajanBabu, Denmark, & Nguyen, 2008).
3. Histochemical Techniques for Tissue Oxidase Demonstration
The compound is used in histochemical techniques for the demonstration of tissue oxidase. Complex naphthols and methylene compounds, which are derivatives of [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride, have been found useful as new reagents in this context (Burstone, 1959).
4. Study of Carcinogenicity of Aminofluorenols
This chemical has been used in studies evaluating the carcinogenicity of aminofluorenols. These studies involve implanting the hydrochlorides of various fluorenol derivatives into the urinary bladders of mice, providing insights into the stability and interaction of these compounds within a biological system (Irving, Gutmann, & Larson, 1963).
5. Chiral Derivatizing Agent
The compound has been used as a chiral derivatizing agent in the synthesis of specific organic compounds. Its properties allow for the determination of the optical purity of other organic amines, demonstrating its utility in analytical chemistry (Shizuma et al., 2000).
properties
IUPAC Name |
(2-butoxynaphthalen-1-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16;/h4-9H,2-3,10-11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNILQODRXFAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657977 | |
Record name | 1-(2-Butoxynaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride | |
CAS RN |
1201633-62-6 | |
Record name | 1-Naphthalenemethanamine, 2-butoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Butoxynaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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